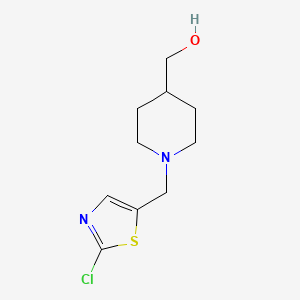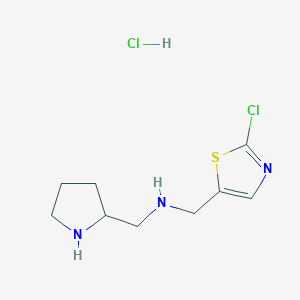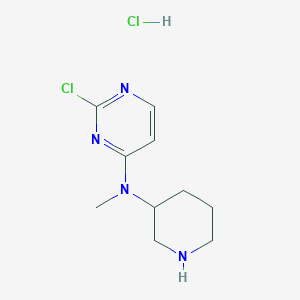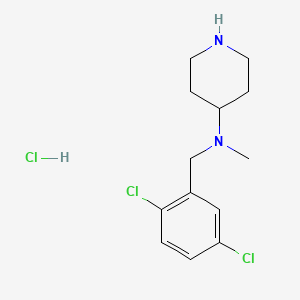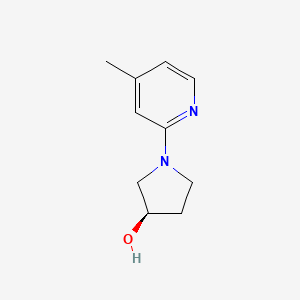
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is a chemical compound with the molecular formula C11H18Cl2N4. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure comprises a pyrimidine ring substituted with chlorine and methyl groups, linked to a piperidine moiety via a methylene bridge, and it is typically encountered as a hydrochloride salt to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride generally involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4,6-dimethylpyrimidine and ammonia or amines under controlled conditions.
Substitution Reaction: The chlorine atom at the 2-position of the pyrimidine ring can be substituted with a piperidine derivative. This step often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position on the pyrimidine ring.
Oxidation and Reduction: While the compound itself is relatively stable, its derivatives can participate in oxidation and reduction reactions depending on the functional groups present.
Condensation Reactions: The amine group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate.
Solvents: Dioxane, dimethylformamide (DMF).
Acids: Hydrochloric acid for salt formation.
Major Products
The primary products of these reactions include various substituted pyrimidines and piperidine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors due to its structural features.
Industry
Industrially, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity profile make it suitable for various applications.
Mechanism of Action
The mechanism by which (4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Similar in structure but lacks the piperidine moiety.
4-Chloro-5-iodo-6-methyl-pyrimidin-2-amine: Contains an iodine atom instead of a piperidine group.
(2-Chloro-6-methyl-pyrimidin-4-yl)-amine: Another related compound with different substituents.
Uniqueness
(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-2-ylmethyl-amine hydrochloride is unique due to its combination of a pyrimidine ring with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-chloro-5-methyl-N-(piperidin-2-ylmethyl)pyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4.ClH/c1-8-6-14-11(16-10(8)12)15-7-9-4-2-3-5-13-9;/h6,9,13H,2-5,7H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDSUVZRGQSFTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NCC2CCCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
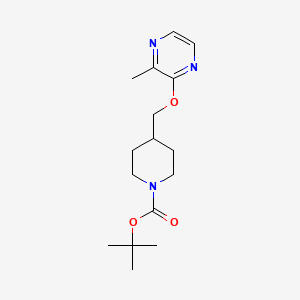


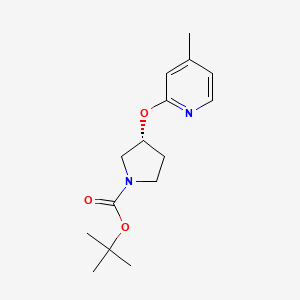
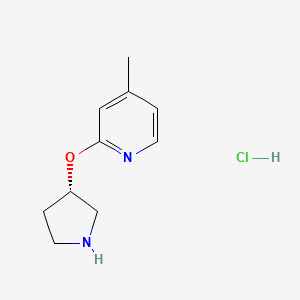
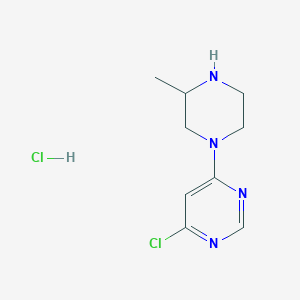
![[1-(3,4-Dichloro-benzyl)-piperidin-3-yl]-methyl-amine hydrochloride](/img/structure/B7899733.png)
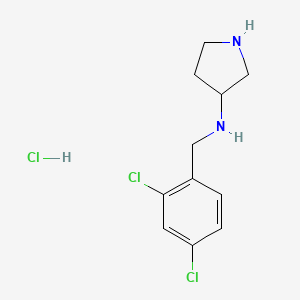
![2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899745.png)
